molecular formula C18H16N4OS B286670 Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether

Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether

Cat. No. B286670
M. Wt: 336.4 g/mol
InChI Key: STTAJKVCUNOFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, studies suggest that it exerts its biological activity by inhibiting specific enzymes and signaling pathways involved in various diseases.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether can induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have neuroprotective effects, such as reducing oxidative stress and improving cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has several advantages for lab experiments, such as its high yield and mild reaction conditions. However, its limited solubility in water can make it challenging to work with in some experiments.

Future Directions

For research could focus on its potential use in treating various diseases and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves the reaction of 4-bromoanisole, 2-methylbenzylamine, and 1,2,4-triazole-3-thiol in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the yield of the product is high.

Scientific Research Applications

Methyl 4-[6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-tumor, anti-inflammatory, and anti-bacterial agent. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-5-3-4-6-14(12)11-16-21-22-17(19-20-18(22)24-16)13-7-9-15(23-2)10-8-13/h3-10H,11H2,1-2H3

InChI Key

STTAJKVCUNOFBZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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